molecular formula C14H17NO2 B12436766 2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde

2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde

Cat. No.: B12436766
M. Wt: 231.29 g/mol
InChI Key: KRAHBMOKXRCXDS-UHFFFAOYSA-N
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Description

2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a piperidinone ring attached to a benzaldehyde moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde typically involves the reaction of 2-ethylbenzaldehyde with piperidinone under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation reaction. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde involves its interaction with specific molecular targets. The piperidinone ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. These interactions can affect various biological pathways, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-oxopiperidin-1-YL)benzoate: Similar structure but with an ester group instead of an aldehyde group.

    4-[(2-oxopiperidin-1-yl)methyl]benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.

    Ethyl (1-Benzyl-2-oxopiperidin-4-yl)acetate: Features a benzyl group and an acetate ester.

Uniqueness

2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde is unique due to its specific combination of a piperidinone ring and an aldehyde group, which imparts distinct reactivity and potential bioactivity. This combination makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-ethyl-4-(2-oxopiperidin-1-yl)benzaldehyde

InChI

InChI=1S/C14H17NO2/c1-2-11-9-13(7-6-12(11)10-16)15-8-4-3-5-14(15)17/h6-7,9-10H,2-5,8H2,1H3

InChI Key

KRAHBMOKXRCXDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)N2CCCCC2=O)C=O

Origin of Product

United States

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